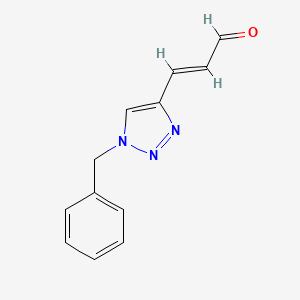
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group attached to the triazole ring and an acrylaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde typically involves a multi-step process. . This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in a mixture of water and an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of click chemistry and the use of efficient catalysts like copper(I) sulfate and sodium ascorbate are likely employed. These methods ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can react with the triazole ring under basic conditions.
Major Products Formed
Oxidation: 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylic acid.
Reduction: 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acryl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde has found applications in several scientific research areas:
作用机制
The mechanism of action of 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization . This disruption of the microtubule network leads to cell cycle arrest and subsequent cell death. The triazole ring is also known to interact with various enzymes and receptors, contributing to its bioactivity.
相似化合物的比较
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A related compound used as a ligand in click chemistry.
1-Benzyl-4-(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl-1H-1,2,3-triazole: Another triazole derivative with potential bioactivity.
Uniqueness
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)acrylaldehyde is unique due to its combination of a triazole ring and an acrylaldehyde moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
属性
分子式 |
C12H11N3O |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
(E)-3-(1-benzyltriazol-4-yl)prop-2-enal |
InChI |
InChI=1S/C12H11N3O/c16-8-4-7-12-10-15(14-13-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2/b7-4+ |
InChI 键 |
YEPPFGWFEMTAPG-QPJJXVBHSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)/C=C/C=O |
规范 SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chlorobenzo[d]oxazole-5-sulfonamide](/img/structure/B12873081.png)
![2-Chloro-4-ethylbenzo[d]oxazole](/img/structure/B12873082.png)
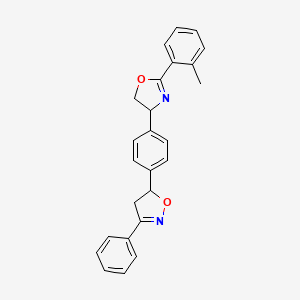
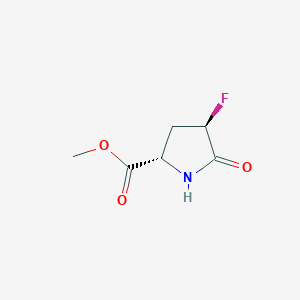


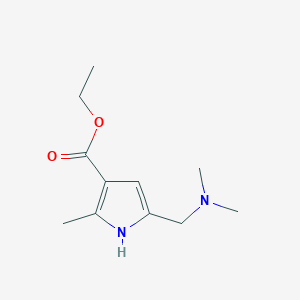
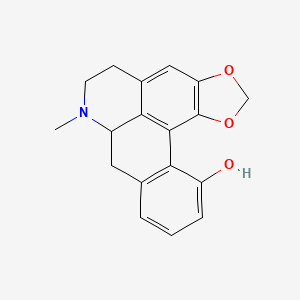

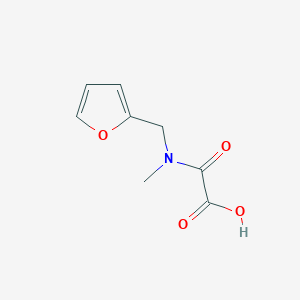
![2-(Chloromethyl)benzo[d]oxazol-4-amine](/img/structure/B12873142.png)
![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12873171.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
